Kitol Diacetate
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Overview
Description
Kitol Diacetate is a chemical compound known for its complex structure and significant applications in various fields. It is a diacetate derivative of Kitol, a compound related to Vitamin A.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kitol Diacetate typically involves the acetylation of Kitol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under controlled temperatures to ensure the formation of the diacetate derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Kitol Diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The acetate groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Scientific Research Applications
Kitol Diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in synthetic organic chemistry.
Biology: this compound is studied for its potential biological activities, including its role in cellular processes and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of Kitol Diacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Kitol Diacetate can be compared with other similar compounds, such as:
Retinyl Acetate: Both compounds are derivatives of Vitamin A, but this compound has a more complex structure and different chemical properties.
Retinol: While Retinol is a simpler form of Vitamin A, this compound has additional functional groups that confer unique properties.
Retinoic Acid: This compound is another derivative of Vitamin A, but it has different biological activities and applications compared to this compound.
Uniqueness: Its complex structure allows for a wide range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
[6-(acetyloxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64O4/c1-30(19-21-39-32(3)17-14-23-42(39,8)9)16-13-25-44(12)37(26-31(2)20-22-40-33(4)18-15-24-43(40,10)11)27-34(5)38(28-47-35(6)45)41(44)29-48-36(7)46/h13,16,19-22,25-27,37-38,41H,14-15,17-18,23-24,28-29H2,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRGWOUOWMKOFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2COC(=O)C)COC(=O)C)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H64O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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